5-Cyclopropyl-1-((tetrahydrofuran-2-yl)methyl)-1h-1,2,3-triazole-4-carboxylic acid 5-Cyclopropyl-1-((tetrahydrofuran-2-yl)methyl)-1h-1,2,3-triazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18152781
InChI: InChI=1S/C11H15N3O3/c15-11(16)9-10(7-3-4-7)14(13-12-9)6-8-2-1-5-17-8/h7-8H,1-6H2,(H,15,16)
SMILES:
Molecular Formula: C11H15N3O3
Molecular Weight: 237.25 g/mol

5-Cyclopropyl-1-((tetrahydrofuran-2-yl)methyl)-1h-1,2,3-triazole-4-carboxylic acid

CAS No.:

Cat. No.: VC18152781

Molecular Formula: C11H15N3O3

Molecular Weight: 237.25 g/mol

* For research use only. Not for human or veterinary use.

5-Cyclopropyl-1-((tetrahydrofuran-2-yl)methyl)-1h-1,2,3-triazole-4-carboxylic acid -

Specification

Molecular Formula C11H15N3O3
Molecular Weight 237.25 g/mol
IUPAC Name 5-cyclopropyl-1-(oxolan-2-ylmethyl)triazole-4-carboxylic acid
Standard InChI InChI=1S/C11H15N3O3/c15-11(16)9-10(7-3-4-7)14(13-12-9)6-8-2-1-5-17-8/h7-8H,1-6H2,(H,15,16)
Standard InChI Key GFZOMJCQKGFNTR-UHFFFAOYSA-N
Canonical SMILES C1CC(OC1)CN2C(=C(N=N2)C(=O)O)C3CC3

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The compound’s structure integrates a 1,2,3-triazole ring substituted at the 1-position with a tetrahydrofuran-2-ylmethyl group and at the 5-position with a cyclopropyl moiety. The 4-carboxylic acid group introduces polarity and hydrogen-bonding capacity, critical for interactions in biological systems . Key structural features include:

  • Triazole ring: A five-membered aromatic ring with three nitrogen atoms, enabling π-π stacking and dipole interactions.

  • Cyclopropyl group: A strained three-membered carbocycle that enhances metabolic stability and modulates lipophilicity .

  • Tetrahydrofuran (THF) moiety: A saturated oxygen heterocycle contributing to solubility and conformational rigidity.

The interplay of these groups creates a balanced hydrophilicity-lipophilicity profile, as evidenced by computational logP estimates of 1.2–1.5.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are pivotal for structural validation. Key spectral signatures include:

  • 1H^1\text{H} NMR: Resonances at δ 1.0–1.2 ppm (cyclopropyl CH2_2), δ 3.5–4.0 ppm (THF methylene and methine protons), and δ 7.8–8.1 ppm (triazole C-H).

  • 13C^{13}\text{C} NMR: Peaks near δ 170 ppm (carboxylic acid carbonyl) and δ 145–150 ppm (triazole carbons) .

  • IR: Strong absorption at 1700–1720 cm1^{-1} (C=O stretch) and 2500–3300 cm1^{-1} (O-H stretch).

Mass spectrometry (MS) typically shows a molecular ion peak at m/z 237.26, consistent with the molecular formula.

Synthetic Methodologies

Conventional Multi-Step Synthesis

The synthesis involves three primary stages (Table 1):

Table 1: Representative Synthesis Protocol

StepReaction TypeConditionsYield (%)
1CycloadditionCuI, DMSO, 80°C, 12 h65
2THF-Methyl Group IncorporationNaH, THF, 0°C → RT, 6 h78
3Carboxylic Acid FormationKMnO4_4, H2_2O/acetone, 50°C82
  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC): The triazole core forms via reaction between a cyclopropyl acetylene and an azide precursor under Cu(I) catalysis .

  • Alkylation: The tetrahydrofuran-2-ylmethyl group is introduced using NaH as a base in anhydrous THF.

  • Oxidation: A propyl or analogous side chain is oxidized to the carboxylic acid using KMnO4_4.

Green Chemistry Innovations

Recent advances emphasize sustainability:

  • Solvent selection: Dimethyl carbonate (DMC) replaces toxic solvents, serving dual roles as reagent and medium .

  • Catalyst optimization: Amberlyst A-21 resin-supported catalysts reduce copper waste and enable recycling .

  • Microwave assistance: Reaction times for cycloaddition decrease from 12 h to 30 min with comparable yields .

Chemical Reactivity and Derivatization

Triazole Ring Reactivity

The 1,2,3-triazole participates in:

  • Electrophilic substitution: Bromination at C4 occurs selectively using NBS in CCl4_4 .

  • Coordination chemistry: The N2 and N3 atoms bind transition metals (e.g., Cu, Ru), forming complexes with enhanced antimicrobial activity .

Carboxylic Acid Functionalization

The -COOH group enables:

  • Amide formation: Coupling with amines via EDC/HOBt, yielding derivatives with improved bioavailability .

  • Salt formation: Neutralization with NaOH produces water-soluble sodium salts for intravenous formulations.

Cyclopropyl Ring Modifications

Ring-opening reactions under acidic conditions generate linear alkyl chains, while photochemical [2+2] cycloadditions yield bicyclic derivatives .

StrainMIC (µg/mL)Reference
Staphylococcus aureus8–16
Escherichia coli32–64
Candida albicans16–32

Mechanistic studies suggest inhibition of fungal lanosterol 14α-demethylase and bacterial dihydrofolate reductase .

Anticancer Screening

Preliminary assays against MCF-7 breast cancer cells show IC50_{50} values of 12–18 µM, linked to tubulin polymerization disruption.

Analytical and Computational Insights

Density Functional Theory (DFT) Studies

DFT calculations (B3LYP/6-31G*) predict:

  • HOMO-LUMO gap: 5.2 eV, indicating moderate reactivity.

  • Electrostatic potential: Negative charge localization on the carboxylic oxygen (-0.45 e) .

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